molecular formula C11H12N2O2S B3060169 N-Cyclopropyl-1H-indole-5-sulfonamide CAS No. 1860028-27-8

N-Cyclopropyl-1H-indole-5-sulfonamide

Cat. No.: B3060169
CAS No.: 1860028-27-8
M. Wt: 236.29
InChI Key: IPASSHAGIYIZJN-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-1H-indole-5-sulfonamide” (CAS Number: 1860028-27-8) is a novel small molecule. It has a molecular weight of 236.29 . It is a solid substance stored at room temperature .


Synthesis Analysis

Indole and its derivatives are crucial in medicinal chemistry . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The most recent methods for synthesizing indole-sulfonamide derivatives have been presented in various studies .


Molecular Structure Analysis

The InChI code of “this compound” is 1S/C11H12N2O2S/c14-16(15,13-9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-7,9,12-13H,1-2H2 . This indicates that it has a complex structure with multiple rings.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .


Physical and Chemical Properties Analysis

“this compound” is a solid substance stored at room temperature . It has a molecular weight of 236.29 .

Scientific Research Applications

Divergent Gold-Catalysed Reactions

N-Cyclopropyl-1H-indole-5-sulfonamide derivatives have been used in gold-catalysed cyclisation reactions. These reactions yield densely functionalised heterocycles, which are related to bioactive natural products and are significant in medicinal chemistry. An example includes the synthesis of tetrahydro-β-carbolines, which are of biological importance (Drew et al., 2019).

Electrooxidative Metal-Free Dehydrogenative α-Sulfonylation

This process involves the sulfonylation of 1H-indole with arenesulfinates, resulting in the formation of indolyl aryl sulfones. Such reactions are significant for the synthesis of biologically active compounds, including 5-HT6 modulators (Feng et al., 2017).

Inhibition of Carbonic Anhydrases

This compound derivatives have shown effectiveness in inhibiting carbonic anhydrases, enzymes involved in various physiological processes. This inhibition is beneficial for developing therapeutic agents targeting specific diseases and conditions (Güzel et al., 2010).

Synthesis of Indoloindoles

This compound derivatives are used in the synthesis of indolo[2,3-b]indoles, a unique class of compounds that may have potential for inhibiting sirtuins, a group of enzymes implicated in aging and age-related diseases (Prasad et al., 2013).

Antitumor Activities

These derivatives have been studied for their antitumor activities. They can disrupt microtubule assembly and induce apoptosis in cancer cells, offering a pathway for developing new cancer therapies (Mohan et al., 2006).

Organocatalyzed Cyclopropanation

These compounds are used in enantioselective organocatalysis to facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products. This process is significant in synthetic organic chemistry (Hartikka et al., 2007).

Safety and Hazards

The safety information for “N-Cyclopropyl-1H-indole-5-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole and its derivatives have been gaining a lot of interest due to their physiological action . The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Properties

IUPAC Name

N-cyclopropyl-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-16(15,13-9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-7,9,12-13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPASSHAGIYIZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279969
Record name 1H-Indole-5-sulfonamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-27-8
Record name 1H-Indole-5-sulfonamide, N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-5-sulfonamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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